

# Angelica keiskei: A Comprehensive Technical Guide to its Coumarin Constituents

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## Compound of Interest

Compound Name: *Daucoidin A*

Cat. No.: B3026632

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## Introduction

*Angelica keiskei* Koidzumi, commonly known as Ashitaba, is a large perennial plant in the Apiaceae family, native to the Izu Islands of Japan. Traditionally used in folk medicine, this plant has garnered significant scientific interest due to its rich and diverse phytochemical profile. Among its various bioactive constituents, coumarins represent a class of compounds with considerable therapeutic potential. This technical guide provides an in-depth overview of *Angelica keiskei* as a source of coumarins, focusing on their quantitative distribution, methods for their extraction and analysis, and their interaction with key cellular signaling pathways.

## Data Presentation: Quantitative Analysis of Coumarins in *Angelica keiskei*

The concentration of coumarins in *Angelica keiskei* varies significantly depending on the specific compound and the part of the plant being analyzed (leaves, stems, or roots). The following table summarizes the available quantitative data for select coumarins. It is important to note that research has often focused on the more abundant chalcones, and comprehensive quantitative analyses for a wider range of coumarins are still needed.

Coumarin	Plant Part	Concentration (mg/g dry weight)	Analytical Method	Reference
Psoralen	Leaves	0.0014 ± 0.0001	HPLC-ESI-MS/MS	<a href="#">[1]</a>
Psoralen	Stems	0.0021 ± 0.0001	HPLC-ESI-MS/MS	<a href="#">[1]</a>
Psoralen	Root Cores	0.0011 ± 0.0000	HPLC-ESI-MS/MS	<a href="#">[1]</a>
Psoralen	Root Bark	0.0015 ± 0.0001	HPLC-ESI-MS/MS	<a href="#">[1]</a>
Bergapten	Leaves	0.0011 ± 0.0001	HPLC-ESI-MS/MS	<a href="#">[1]</a>
Bergapten	Stems	0.0017 ± 0.0001	HPLC-ESI-MS/MS	
Bergapten	Root Cores	0.0009 ± 0.0000	HPLC-ESI-MS/MS	
Bergapten	Root Bark	0.0012 ± 0.0001	HPLC-ESI-MS/MS	
Xanthotoxin	Leaves	0.0023 ± 0.0001	HPLC-ESI-MS/MS	
Xanthotoxin	Stems	0.0035 ± 0.0002	HPLC-ESI-MS/MS	
Xanthotoxin	Root Cores	0.0018 ± 0.0001	HPLC-ESI-MS/MS	
Xanthotoxin	Root Bark	0.0026 ± 0.0001	HPLC-ESI-MS/MS	

## Experimental Protocols

## Extraction of Coumarins from *Angelica keiskei*

Objective: To extract coumarins from various parts of the *Angelica keiskei* plant for subsequent analysis. Ultrasonic-assisted extraction (UAE) is an efficient method for this purpose.

Materials and Equipment:

- Dried and powdered *Angelica keiskei* plant material (leaves, stems, or roots)
- Ethanol (78%)
- Ultrasonic bath (40 kHz)
- Beakers
- Filter paper
- Volumetric flasks
- Rotary evaporator

Procedure:

- Weigh a specific amount of the dried, powdered plant material and place it into a beaker.
- Add 78% ethanol at a liquid-to-solid ratio of 35 mL/g.
- Place the beaker in an ultrasonic bath set to a frequency of 40 kHz.
- Perform sonication at a temperature of 80°C for approximately 4 minutes.
- After extraction, filter the mixture through filter paper to separate the extract from the solid plant material.
- Collect the filtrate in a volumetric flask.
- To concentrate the extract, use a rotary evaporator to remove the ethanol under reduced pressure.

- The resulting concentrated extract can then be used for further purification or analytical procedures.

## Quantification of Coumarins by High-Performance Liquid Chromatography (HPLC)-UV

Objective: To separate and quantify individual coumarins in the *Angelica keiskei* extract using HPLC with UV detection.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient elution using:
  - Solvent A: Deionized water
  - Solvent B: Acetonitrile
- Gradient Program:
  - 0-6 min: 35-50% B
  - 6-14 min: 50-100% B
  - 14-18 min: 100% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Injection Volume: 10-20 µL
- Detection Wavelength: 320-330 nm (optimal for many coumarins)

#### Procedure:

- Prepare a series of standard solutions of known concentrations for each coumarin to be quantified.
- Dissolve the dried extract of *Angelica keiskei* in the initial mobile phase composition.
- Filter the sample and standard solutions through a 0.45  $\mu\text{m}$  syringe filter before injection.
- Inject the standards and the sample extract into the HPLC system.
- Identify the coumarins in the sample by comparing their retention times with those of the standards.
- Quantify the amount of each coumarin by creating a calibration curve from the peak areas of the standard solutions.

## Quantification of Coumarins by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To achieve highly sensitive and selective quantification of coumarins using LC coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

#### Instrumentation and Conditions:

- LC System: A high-performance liquid chromatography system.
- Mass Spectrometer: A triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6  $\mu\text{m}$  particle size).
- Mobile Phase: A gradient of water and acetonitrile.
- Ionization Mode: Positive Electrospray Ionization (ESI+).

- MRM Transitions: Specific precursor-to-product ion transitions for each coumarin of interest. The following table provides examples of MRM transitions for common coumarins.

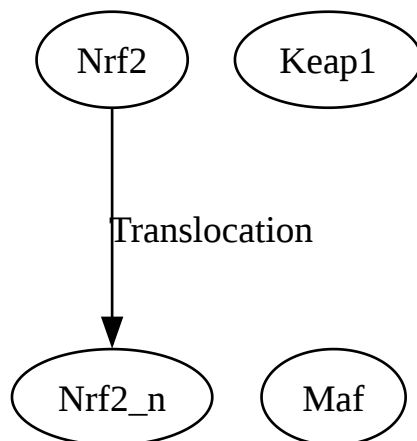
Coumarin	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Psoralen	187.1	131.1	25
Bergapten	217.1	202.1	20
Xanthotoxin	217.1	174.1	20
Imperatorin	271.1	203.1	20
Isoimperatorin	271.1	203.1	20
Osthole	245.1	189.1	20
Scopoletin	193.1	178.1	15
Umbelliferone	163.1	107.1	20

#### Procedure:

- Optimize the MS/MS parameters (e.g., collision energy, declustering potential) for each target coumarin by infusing standard solutions directly into the mass spectrometer.
- Develop an LC method to achieve chromatographic separation of the target coumarins.
- Prepare calibration standards and the Angelica keiskei extract as described for the HPLC-UV method.
- Inject the samples into the LC-MS/MS system and acquire data in MRM mode.
- Quantify the coumarins based on the peak areas of their specific MRM transitions and the calibration curves generated from the standards.

## Mandatory Visualizations

## Signaling Pathway: Activation of the Keap1-Nrf2-ARE Pathway by Coumarins

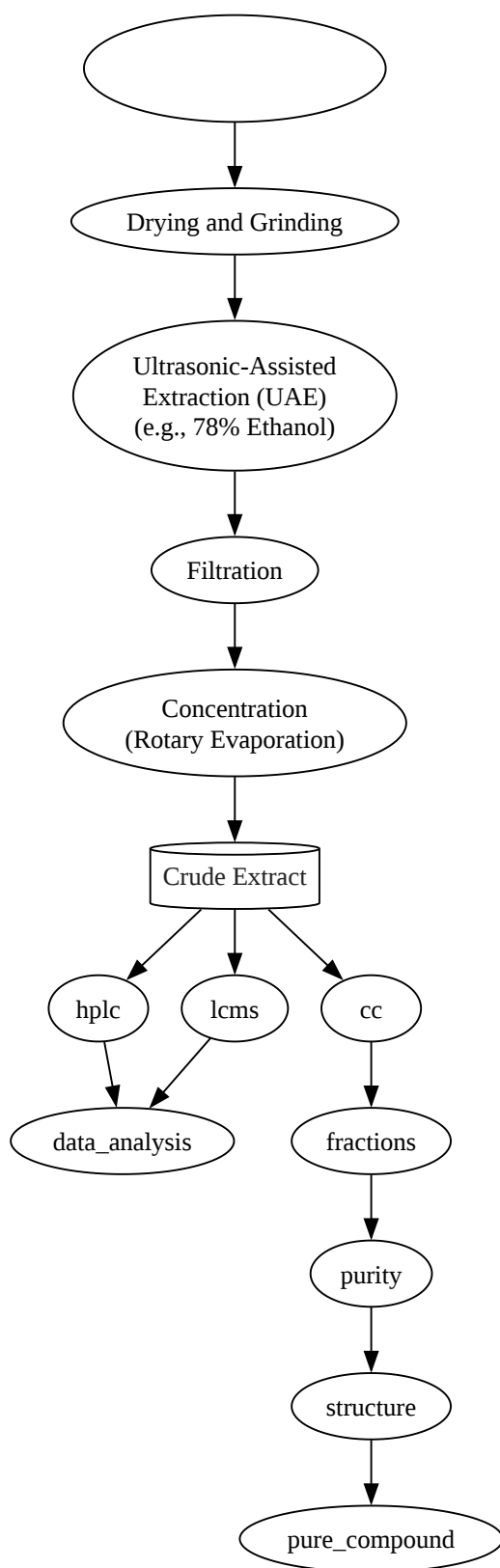


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Caption: Activation of the Nrf2 signaling pathway by coumarins.

Many coumarins found in *Angelica keiskei*, such as psoralen, bergapten, and xanthotoxin, are known to possess antioxidant properties. One of the key mechanisms underlying this effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome. Coumarins can interfere with the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), ultimately enhancing the cellular antioxidant defense system.

## Experimental Workflow: Phytochemical Analysis of Coumarins from *Angelica keiskei*



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Caption: General workflow for coumarin analysis from A. keiskei.



## Conclusion

Angelica keiskei is a valuable natural source of a variety of coumarins with significant biological activities. This guide has provided a summary of the quantitative distribution of these compounds, detailed protocols for their extraction and analysis, and an overview of their mechanism of action via the Keapax1-Nrf2-ARE signaling pathway. The methodologies and data presented here are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of Angelica keiskei and its coumarin constituents. Further research is warranted to expand the quantitative data on a broader range of coumarins and to fully elucidate their pharmacological effects and mechanisms of action.

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## References

- 1. Simultaneous Quantification of Nine New Furanocoumarins in Angelicae Dahuricae Radix Using Ultra-Fast Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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